Methyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Methyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound with a molecular formula of C24H27NO6S and a molecular weight of 457.54 g/mol This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring
Preparation Methods
The synthesis of methyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Butyryl Group: The butyryl group can be introduced via an acylation reaction using butyryl chloride and a suitable base, such as pyridine or triethylamine.
Attachment of the Mesitylsulfonyl Group: The mesitylsulfonyl group can be attached through a sulfonylation reaction using mesitylsulfonyl chloride and a base like sodium hydroxide or potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid
Chemical Reactions Analysis
Methyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or butyryl groups, using reagents like sodium methoxide or potassium cyanide, leading to the formation of various substituted derivatives
Scientific Research Applications
Methyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for research and development.
Biology: It serves as a probe or ligand in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The mesitylsulfonyl group may enhance the compound’s binding affinity and specificity towards certain targets, while the butyryl group can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Methyl 5-[butyryl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents on the benzofuran core, leading to variations in its chemical and biological properties.
Benzofuran Derivatives: Various benzofuran derivatives, such as psoralen and angelicin, have been studied for their biological activities, including antimicrobial and anticancer properties.
Properties
IUPAC Name |
methyl 5-[butanoyl-(2,4,6-trimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6S/c1-7-8-21(26)25(32(28,29)23-15(3)11-14(2)12-16(23)4)18-9-10-20-19(13-18)22(17(5)31-20)24(27)30-6/h9-13H,7-8H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBJJTVSGAKUIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OC)C)S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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